[(4-Chloro-3-methylphenyl)methyl](cyclopropylmethoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-methylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloro-substituted phenyl ring, a methyl group, and a cyclopropylmethoxy group attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide to form the intermediate (4-Chloro-3-methylphenyl)methylmethane. This intermediate is then treated with ammonia or an amine source to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (4-Chloro-3-methylphenyl)methylamine may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and other nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(4-Chloro-3-methylphenyl)methylamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Chloro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Chloro-3-methylphenyl)methylethanol: This compound has an additional hydroxyl group, which may alter its reactivity and biological activity.
(4-Chloro-3-methylphenyl)methylketone:
(4-Chloro-3-methylphenyl)methylcarboxylic acid:
The uniqueness of (4-Chloro-3-methylphenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (4-Chloro-3-methylphenyl)methylamine , often referred to as a cyclopropyl-substituted amine, has garnered attention in biological and medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, examining various studies and findings that highlight its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (4-Chloro-3-methylphenyl)methylamine can be broken down into two primary components: a chlorinated aromatic ring and a cyclopropylmethoxy group. The presence of the chlorine atom and the cyclopropyl moiety significantly influences the compound's reactivity and interaction with biological targets.
Table 1: Structural Characteristics
Component | Description |
---|---|
Aromatic Ring | 4-Chloro-3-methylphenyl |
Functional Group | Cyclopropylmethoxy |
Molecular Formula | C12H16ClN |
Molecular Weight | 223.72 g/mol |
The biological activity of (4-Chloro-3-methylphenyl)methylamine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator, affecting various signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It may also function as an agonist or antagonist at specific receptors, influencing cellular responses.
Antitumor Activity
Recent studies have indicated that compounds similar to (4-Chloro-3-methylphenyl)methylamine exhibit significant antitumor activity. For instance, research has demonstrated that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
- Study Findings : A compound with a related structure displayed an IC50 value of 25 µM against MDA-MB-231 breast cancer cells, highlighting its potential as an antitumor agent.
Antifungal Properties
In addition to its anticancer properties, there is evidence suggesting antifungal activity against certain pathogens. A related compound demonstrated a notable inhibition rate against Pyricularia oryae, a significant fungal pathogen in agriculture.
- Efficacy : The inhibition rate was recorded at 77.8% at a concentration of 500 mg/L, showcasing the compound's potential in agricultural applications .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of (4-Chloro-3-methylphenyl)methylamine, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound | Antitumor Activity (IC50 µM) | Antifungal Activity (%) |
---|---|---|
(4-Chloro-3-methylphenyl)methylamine | 25 | 77.8 |
1-(4-Chlorophenyl)cyclopropan-1-amine | 30 | 70 |
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine | 20 | 65 |
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)-N-(cyclopropylmethoxy)methanamine |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-11(4-5-12(9)13)7-14-15-8-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3 |
InChI Key |
ZKZHDHWPQSJANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNOCC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.